

structure-activity relationship (SAR) studies of 2-Phenoxypropanamide derivatives

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Compound of Interest

Compound Name: 2-Phenoxypropanamide

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A Comprehensive Comparison Guide to the Structure-Activity Relationship of **2- Phenoxypropanamide** Derivatives and Their Analogs

For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide provides a comparative analysis of **2-phenoxypropanamide** derivatives and structurally related analogs, focusing on their inhibitory activities against key biological targets. Experimental data is presented to elucidate the impact of structural modifications on biological potency.

Structure-Activity Relationship Analysis

While specific SAR studies on **2-phenoxypropanamide** derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from closely related 2-phenoxyacetamide analogs. The primary biological target identified for these analogs is Monoamine Oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.

Core Scaffold and Key Interactions

The **2-phenoxypropanamide** scaffold consists of a central propanamide moiety linked to a phenoxy group. The general structure allows for substitutions on the phenyl ring and the amide nitrogen, providing opportunities to modulate the compound's physicochemical properties and biological activity.



Insights from 2-Phenoxyacetamide Derivatives as MAO Inhibitors

A study on 2-phenoxyacetamide analogs as inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) reveals critical SAR trends. These enzymes are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2][3]

Table 1: SAR Data of 2-Phenoxyacetamide Derivatives as MAO Inhibitors

Compound ID	R (Substitution on Phenoxy Ring)	MAO-A IC50 (μM)	MAO-B IC50 (μΜ)	Selectivity Index (SI = IC50(B)/IC50(A))
1	Н	> 100	> 100	-
2	4-OCH₃	0.41	> 100	> 244
3	4-CH=N-prop-2- ynyl	0.018	0.07	3.89
4	4-F	> 100	> 100	-
5	4-Cl	1.23	25.6	20.8
6	4-Br	0.98	15.4	15.7

Data extracted from a study on 2-phenoxyacetamide analogues.

Key SAR Observations:

- Unsubstituted Phenyl Ring: The unsubstituted analog (Compound 1) showed no significant inhibition of either MAO-A or MAO-B, highlighting the importance of substitutions on the phenoxy ring for activity.
- Electron-Donating Groups: The presence of a methoxy group at the para-position (Compound 2) significantly increased potency and selectivity for MAO-A.



- Propargylamine Moiety: Introduction of a propargylamine-containing substituent (Compound 3) resulted in a highly potent inhibitor of both MAO-A and MAO-B. The propargylamine group is a known pharmacophore for irreversible MAO inhibitors.
- Halogen Substituents: Halogen substitution at the para-position (Compounds 5 and 6) conferred moderate inhibitory activity, with a preference for MAO-A. The fluorine-substituted analog (Compound 4) was inactive.

Alternative Scaffolds: 2-Phenoxybenzamides

For comparison, 2-phenoxybenzamide derivatives have been investigated as antiplasmodial agents, demonstrating activity against Plasmodium falciparum. This highlights how the core phenoxy amide scaffold can be adapted for different therapeutic targets.

Table 2: Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives

Compound ID	Substitution on Phenoxy Ring	Substitution on Benzamide	P. falciparum NF54 IC50 (μM)
7	4-F	3-CF₃	0.269
8	Unsubstituted	3-CF₃	1.222

Data from a study on 2-phenoxybenzamides.

Experimental Protocols Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

- Human recombinant MAO-A and MAO-B enzymes
- Kynuramine (substrate for MAO-A)
- Benzylamine (substrate for MAO-B)



- Horseradish peroxidase
- Amplex Red
- Sodium phosphate buffer (pH 7.4)
- Test compounds dissolved in DMSO
- 96-well microplate
- Plate reader (fluorescence)

Procedure:

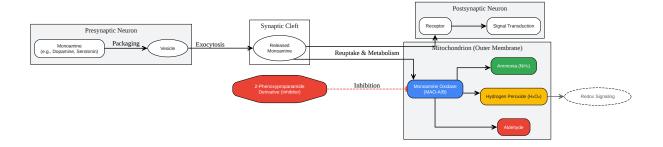
- Prepare serial dilutions of the test compounds in sodium phosphate buffer.
- In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound solution.
 Incubate for 15 minutes at 37°C.
- To initiate the reaction, add a mixture of the substrate (kynuramine for MAO-A, benzylamine for MAO-B), horseradish peroxidase, and Amplex Red.
- The reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with Amplex Red to produce the fluorescent product, resorufin.
- Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm over a period of 30 minutes.
- Calculate the percentage of inhibition for each compound concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations Signaling Pathway of Monoamine Oxidase

Monoamine oxidases are located on the outer mitochondrial membrane and play a crucial role in the metabolism of monoamine neurotransmitters.[4][5] Their activity can influence cellular



redox signaling through the production of hydrogen peroxide.[6]



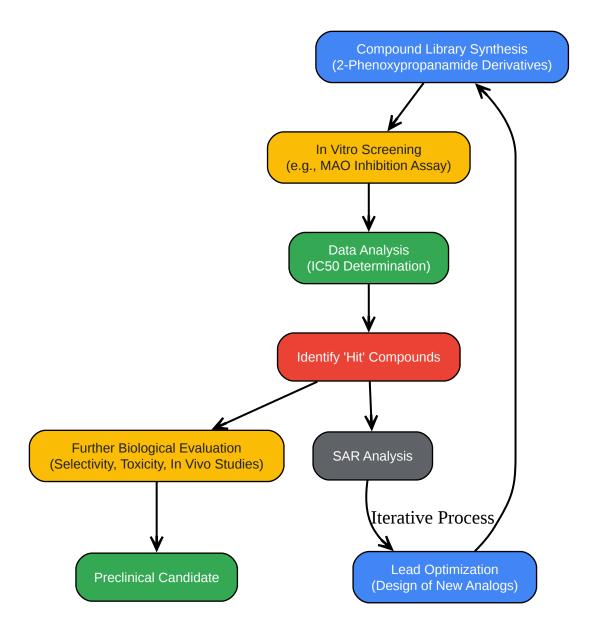
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Caption: Monoamine Oxidase (MAO) signaling pathway and the inhibitory action of **2-phenoxypropanamide** derivatives.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies.





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